N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide
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Overview
Description
N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
Mechanism of Action
Target of Action
The compound “2-(2-naphthamido)-N,4,5-trimethylthiophene-3-carboxamide” primarily targets the Plasmodium Dihydroorotate dehydrogenase (Malaria DHOdehase) . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for malaria . It catalyzes the conversion of dihydroorotate to orotate with quinone as an electron acceptor .
Mode of Action
The compound interacts with its target, the Dihydroorotate dehydrogenase, by binding to its active site . This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of pyrimidines, which are essential components of the parasite’s RNA and DNA
Biochemical Pathways
The inhibition of Dihydroorotate dehydrogenase affects the de novo pyrimidine biosynthesis pathway . This pathway is crucial for the growth and multiplication of the Plasmodium falciparum parasite. By inhibiting this pathway, the compound prevents the parasite from replicating and spreading, thereby helping to control the infection .
Result of Action
The primary result of the compound’s action is the inhibition of the growth and multiplication of the Plasmodium falciparum parasite . This helps to control the spread of the infection and alleviate the symptoms of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Naphthalene Group: The naphthalene-2-carbonyl group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N,4,5-trimethyl-2-(naphthalene-1-carbonylamino)thiophene-3-carboxamide
- N,4,5-trimethyl-2-(naphthalene-2-amido)thiophene-3-carboxamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene-2-carbonyl group and thiophene ring system contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N,4,5-trimethyl-2-(naphthalene-2-carbonylamino)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-11-12(2)24-19(16(11)18(23)20-3)21-17(22)15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWQIPYBRJHDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=CC=CC=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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